Cas no 392301-30-3 (2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
- 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- F0417-1731
- 392301-30-3
- 2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- AKOS024577296
-
- Inchi: 1S/C18H14F3N3OS2/c1-11-4-2-3-5-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-8-13(9-7-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
- InChI Key: BXAMEYNGWZXQEE-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NC(C2C=CC=CC=2C)=O)S1)CC1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 409.05303891g/mol
- Monoisotopic Mass: 409.05303891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 108Ų
2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0417-1731-2μmol |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-5μmol |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-10μmol |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-20μmol |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-1mg |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-2mg |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-3mg |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-4mg |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-5mg |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-1731-10mg |
2-methyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392301-30-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
Professional Introduction to 2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392301-30-3)
The compound 2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide, with the CAS number 392301-30-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a 1,3,4-thiadiazole core, combined with a benzamide moiety and a trifluoromethyl group, contributes to its distinct chemical properties and biological activity.
In recent years, there has been a growing interest in the development of novel compounds targeting various diseases. The 1,3,4-thiadiazole scaffold is well-known for its versatility in medicinal chemistry, often serving as a key structural component in bioactive molecules. This class of compounds has shown promise in inhibiting enzymes and receptors involved in inflammatory pathways, making them valuable candidates for the treatment of chronic inflammatory diseases.
The incorporation of the trifluoromethyl group into the molecular structure of this compound enhances its lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability. Additionally, the N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl) substituent introduces a hydrophobic region that can interact favorably with biological targets. These features make this compound a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of benzamide derivatives in medicinal chemistry. Benzamides are known for their ability to modulate enzyme activity and have been successfully used in the development of drugs targeting neurological disorders, pain management, and cancer therapy. The combination of a benzamide moiety with a thiadiazole core in this compound suggests potential applications in multiple therapeutic areas.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex framework of the molecule. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), is crucial for characterizing the compound's structure and purity.
Evaluation of the pharmacological properties of this compound has revealed interesting findings. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammation and pain signaling. The presence of the trifluoromethyl group appears to enhance its binding affinity to these targets, leading to more potent biological activity. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at relevant doses, indicating a favorable safety profile.
The development of novel therapeutic agents relies heavily on understanding their interaction with biological targets at the molecular level. Computational modeling techniques have been increasingly used to predict binding affinities and optimize drug design. In the case of this compound, molecular docking studies have provided valuable insights into its binding mode with potential target proteins. These insights are crucial for guiding further modifications to improve its pharmacological properties.
The future prospects for this compound are promising. Ongoing research aims to explore its efficacy in animal models and human clinical trials. If successful, it could represent a significant advancement in the treatment of various diseases characterized by inflammation and pain. Furthermore, the structural features of this compound may inspire the development of new analogs with enhanced properties.
In conclusion, 2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392301-30-3) is a novel compound with unique structural features and potential therapeutic applications. Its combination of a thiadiazole core, benzamide moiety, and trifluoromethyl group makes it an attractive candidate for further investigation in drug discovery. With ongoing research aimed at evaluating its pharmacological properties and exploring new applications, this compound holds promise for contributing to advancements in pharmaceutical chemistry.
392301-30-3 (2-methyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)